Galactose pentaacetate

Carbohydrate Chemistry Thioglycoside Synthesis Reaction Kinetics

Researchers requiring stereochemical control in galactosylation face supply inconsistency with generic peracetylated sugars. Galactose pentaacetate (CAS 6763-46-8) provides a defined anomeric mixture where β-anomer enables rapid thioglycoside formation while α-anomer serves as an insulin release inhibitor in islet studies. • Distinct α/β reactivity profiles for predictable synthetic outcomes • β-anomer: high-yield mercaptolysis for ethyl 1-thio-β-D-galactopyranoside synthesis • α-anomer: validated negative control for bitter taste receptor SAR studies Consistent purity (≥95%) ensures reproducible glycosylation and biological assay results across batches.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 6763-46-8
Cat. No. B1209048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactose pentaacetate
CAS6763-46-8
Synonymsgalactose pentaacetate
galactose peracetate
galactose peracetate, alpha-D-isomer
galactose peracetate, beta-D-isome
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1
InChIKeyUAOKXEHOENRFMP-JJXSEGSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galactose Pentaacetate: Technical Profile & Synthetic Utility


Galactose pentaacetate (CAS 6763-46-8, molecular formula C₁₆H₂₂O₁₁, molecular weight 390.34 g/mol) is a peracetylated monosaccharide derivative, existing as an anomeric mixture of α- and β-D-galactopyranose pentaacetates [1]. It is a key protected carbohydrate building block, where all five hydroxyl groups of D-galactose are esterified with acetyl groups [2]. This compound is primarily utilized in synthetic carbohydrate chemistry as a glycosyl donor precursor, a protected intermediate, and a starting material for the construction of complex oligosaccharides and glycoconjugates .

1

Protected galactose synthon for oligosaccharide & glycoconjugate assembly

2

Anomeric mixture supports both α/β-glycosylation studies; verify anomeric ratio for stereospecific routes

Galactose Pentaacetate: Anomeric Specificity & Reactivity


Galactose pentaacetate cannot be substituted with generic 'peracetylated sugar' alternatives or even other hexose pentaacetates without compromising specific synthetic outcomes. The anomeric configuration (α vs β) dictates distinct reaction pathways and yields [1]. Crucially, the β-anomer undergoes rapid mercaptolysis to form thioglycosides in excellent yields, while the α-anomer is highly resistant to the same conditions [2]. Furthermore, the peracetylation imparts specific steric and electronic properties that govern regioselectivity in glycosylation and deprotection steps, a characteristic not universally shared by other monosaccharide pentaacetates (e.g., glucose or mannose) [3].

Anomeric reactivity may not transfer: β-anomer rapidly forms thioglycosides, while α-anomer is resistant; substituting with mixed anomers may shift yield and reaction pathway.

Regioselectivity profile differs from glucose or mannose pentaacetates due to distinct peracetylation-derived steric and electronic properties; direct replacement may compromise glycosylation outcome.

Galactose Pentaacetate: Quantitative Comparative Evidence


Mercaptolysis Reactivity: β- vs. α-Anomer

In mercaptolysis reactions with ethanethiol and zinc chloride catalyst at 0 °C, β-D-galactose pentaacetate was rapidly converted to the corresponding ethyl 1-thio-β-D-galactopyranoside in excellent yields [1]. In stark contrast, α-D-galactose pentaacetate exhibited high resistance to these conditions, yielding negligible product [2]. This stark difference in reactivity underscores the critical importance of anomeric purity for synthetic planning.

Mercaptolysis Reactivity
Head-to-head
β-anomer: excellent conversion to ethyl thioglycoside.
α-anomer: highly resistant, negligible conversion.
Anomeric configuration controls thioglycoside synthesis feasibility.
Requires high β-anomer purity; ethanethiol/ZnCl₂, 0 °C.
Carbohydrate Chemistry Thioglycoside Synthesis Reaction Kinetics

Anomer-Specific Insulinotropic Activity

In isolated rat pancreatic islets, α-D-galactose pentaacetate (1.7 mM) inhibited insulin release evoked by either 8.3 mM D-glucose or 10.0 mM succinic acid dimethyl ester [1][2]. Under identical conditions, β-D-galactose pentaacetate (1.7 mM) had no significant effect on insulin release [3][4]. This functional divergence highlights anomeric specificity in biological activity.

Insulinotropic Activity
Head-to-head
α-anomer: inhibits glucose/succinate-stimulated insulin release.
β-anomer: no significant effect (p>0.05).
Supports anomer-specific insulin secretion modulation studies.
Isolated rat islet model; 1.7 mM.
Endocrinology Pancreatic Islet Biology Drug Discovery

Differential Bitter Taste Perception

In a comparative taste study of monosaccharide pentaacetate esters, solutions of α- and β-D-galactose pentaacetate (1.7 mM) yielded 'doubtful' results for bitterness, meaning they did not reliably elicit a bitter taste [1]. In contrast, the α- and β-anomers of D-glucose pentaacetate, α-D-mannose pentaacetate, and β-L-glucose pentaacetate all consistently displayed a bitter taste at the same concentration [2]. This differential sensory profile suggests a unique interaction with bitter taste receptors.

Bitter Taste Perception
Head-to-head
Galactose pentaacetate: doubtful / not bitter.
Glucose & mannose pentaacetates: consistent bitter taste.
Enables use as non-bitter control in taste receptor studies.
Human panel, 1.7 mM aqueous.
Sensory Biology Taste Receptor Studies Structure-Activity Relationship

In Vitro Fermentation Kinetics vs. D-Galactose

In static fecal batch culture fermentations, galactose pentaacetate was fermented significantly more slowly than its parent sugar, D-galactose [1]. Consequently, it yielded significantly lower concentrations of lactate and acetate [2]. This data demonstrates that peracetylation drastically alters the compound's metabolic fate by the gut microbiota, extending its fermentation time.

Fermentation Kinetics
Reported
Slower fermentation vs D-galactose; significantly lower lactate and acetate (p<0.05).
Supports slow-fermenting carbohydrate analog studies.
Fecal batch culture; verify for specific microbiota.
Prebiotics Gut Microbiota Fermentation Kinetics

Anomer-Specific Physical Properties

The α- and β-anomers of D-galactose pentaacetate exhibit significantly different physical properties, which are critical for identity confirmation and purity assessment. α-D-Galactose pentaacetate (CAS 4163-59-1) has a reported melting point of 88-94°C and an optical rotation of +105.3° (c=1, CHCl₃) . In contrast, β-D-galactose pentaacetate (CAS 4163-60-4) melts at 142-146°C with an optical rotation of +23° to +26° (c=2, MeOH or c=4, CHCl₃) .

Anomer Physical Properties
Reported
α-anomer: mp 88–94 °C, [α] +105.3°
β-anomer: mp 142–146 °C, [α] +23° to +26°
Distinct melting point and optical rotation enable anomer identification.
Verify experimentally; data from reported sources.
Analytical Chemistry Quality Control Compound Identification

Galactose Pentaacetate: High-Value Application Scenarios


Selective β-Thiogalactoside Synthesis

Based on the mercaptolysis data [1], β-D-galactose pentaacetate is the unequivocal choice for preparing ethyl 1-thio-β-D-galactopyranoside building blocks in high yield. This specific transformation is foundational for constructing complex galactose-containing oligosaccharides, where the α-anomer would fail to react efficiently. Procurement of high-purity β-D-galactose pentaacetate is thus critical for this synthetic route.

Insulin Secretion: Modulator & Control

Researchers investigating the modulation of insulin secretion can leverage the anomeric specificity of galactose pentaacetate [2][3]. α-D-Galactose pentaacetate serves as a direct inhibitor of glucose- and succinate-stimulated insulin release in pancreatic islet models. Critically, the β-anomer acts as an inactive control, enabling the precise delineation of anomer-specific effects on the putative receptor system. This makes both anomers valuable, yet distinct, tools for mechanistic studies.

Non-Bitter Control for Taste Receptor Studies

In structure-activity relationship studies of bitter taste receptors, D-galactose pentaacetate is uniquely valuable as a negative control compound [4]. While glucose and mannose pentaacetates reliably trigger a bitter response, D-galactose pentaacetate does not. This allows researchers to probe the specific structural motifs required for receptor activation and identify the molecular basis for ligand recognition, with galactose pentaacetate providing the essential non-activating baseline.

Slow-Fermenting Prebiotic for Distal Colon Targeting

The in vitro fermentation data demonstrate that galactose pentaacetate is metabolized significantly more slowly than free D-galactose by the gut microbiota [5]. This property is advantageous for designing prebiotic candidates intended to survive transit through the proximal colon and deliver fermentable carbohydrate to more distal regions. Researchers can use galactose pentaacetate as a benchmark or scaffold for developing next-generation prebiotics with controlled fermentation kinetics.

Application
Selection Property
Validation Focus
β-Thiogalactoside synthesis
Anomeric reactivity profile
Mercaptolysis conversion & anomeric purity
Insulin secretion modulation studies
Anomer-specific islet response
Inhibition vs. inactive control in pancreatic islet models
Bitter taste receptor SAR studies
Non-bitter sensory profile
Negative control for receptor activation assays
Gut microbiota fermentation studies
Slow fermentation kinetics
SCFA production & distal colon delivery models

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47 linked technical documents
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